molecular formula C11H18O3 B8169772 Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate

Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate

Cat. No.: B8169772
M. Wt: 198.26 g/mol
InChI Key: TXSKPXUUKZIGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate is a bicyclic ester featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with both an ethyl carboxylate and an allyl group. The allyl group introduces a reactive alkene moiety, enabling participation in cycloadditions, radical reactions, or polymerization processes.

Properties

IUPAC Name

ethyl 4-prop-2-enyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-3-5-11(10(12)14-4-2)6-8-13-9-7-11/h3H,1,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSKPXUUKZIGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate typically involves the reaction of tetrahydropyran derivatives with allyl bromide in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization
Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various functionalization reactions, enabling the formation of complex molecules. For instance, it can undergo cyclization and alkynylation reactions to produce functionalized lactones and lactams, which are valuable in pharmaceuticals and agrochemicals .

Case Study: Lactonization and Alkynylation
A notable study demonstrated the photocatalyzed lactonization and alkynylation of homoallylic cesium oxalates using this compound as a starting material. This reaction produced spirocyclic compounds and fused bicyclic lactones with yields up to 88% . Such transformations highlight the compound's utility in generating diverse chemical scaffolds.

Medicinal Chemistry

Potential Therapeutic Applications
The compound's derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Research indicates that functionalized derivatives of this compound exhibit biological activity that could be harnessed for therapeutic purposes .

Case Study: Synthesis of Bioactive Compounds
In one study, the synthesis of various derivatives of this compound led to compounds that demonstrated significant anti-inflammatory properties. These findings suggest that this compound could serve as a scaffold for developing new drugs targeting inflammation-related diseases .

Materials Science

Polymer Chemistry
this compound can also be utilized in polymer chemistry as a monomer for creating new polymeric materials. Its ability to undergo polymerization reactions allows for the development of materials with tailored properties, such as enhanced thermal stability and mechanical strength.

Case Study: Development of Functional Polymers
Research has explored the use of this compound in synthesizing functional polymers through radical polymerization techniques. These polymers exhibit unique properties suitable for applications in coatings, adhesives, and biomedical devices .

Summary Table of Applications

Field Application Key Findings/Case Studies
Organic SynthesisIntermediate for lactones/lactamsPhotocatalyzed reactions yielding up to 88%
Medicinal ChemistryDevelopment of anti-inflammatory agentsDerivatives showed significant biological activity
Materials ScienceMonomer for functional polymersEnhanced properties in coatings and biomedical applications

Mechanism of Action

The mechanism of action of Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate with structurally related compounds, emphasizing substituent effects, reactivity, and applications.

Structural and Functional Group Comparisons

Compound Name Key Substituents Hydrogen Bonding (Acceptors/Donors) Molecular Weight (g/mol) Reactivity Profile Applications
This compound Allyl, ethyl carboxylate 3 acceptors (ester O, ether O), 0 donors ~170.2* Allyl participates in cycloadditions, polymerizations Organic synthesis, polymer precursors
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate Amino, ethyl carboxylate 4 acceptors, 1 donor 173.212 Amino enables nucleophilic substitution, hydrogen bonding Pharmaceutical intermediates
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate Amino, dimethyl, ethyl carboxylate 4 acceptors, 1 donor 187.24 Steric hindrance slows reactivity Specialty intermediates
Ethyl 2-aminothiazole-4-carboxylate Thiazole ring, amino, ester 3 acceptors (ester O, thiazole N), 1 donor 172.20 Aromatic thiazole enables π-π interactions Agrochemicals, drug discovery

*Molecular weight inferred from analog data.

Key Differences and Implications

Substituent Effects on Reactivity: The allyl group in the target compound introduces unsaturation, enabling Diels-Alder reactions or radical-based polymerizations. In contrast, the amino group in analogs (e.g., ) facilitates hydrogen bonding and nucleophilic substitutions, making them suitable for pharmaceutical synthesis. Steric hindrance in the dimethyl-substituted analog reduces reaction rates, favoring stability in multi-step syntheses. The thiazole ring in ethyl 2-aminothiazole-4-carboxylate imparts aromaticity and electronic diversity, enhancing interactions in biological systems.

Hydrogen Bonding and Solubility: The amino-substituted compounds () exhibit higher polarity due to hydrogen-bonding capacity, improving solubility in polar solvents. The allyl derivative’s lack of H-bond donors likely increases lipophilicity, favoring use in non-aqueous media.

Applications: Pharmaceuticals: Amino-substituted pyran esters () are intermediates in drug synthesis, while thiazole derivatives () are leveraged for bioactive molecule design. Agrochemicals: Thiazole-based esters () are prioritized for pest control agents due to their stability and bioactivity.

Biological Activity

Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate is a compound of interest in the field of medicinal chemistry and natural product synthesis. Its biological activity has been explored in various studies, revealing potential applications in pharmacology. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Biological Activity Overview

Research on the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of the tetrahydropyran ring may enhance interaction with microbial membranes, leading to increased efficacy against various bacterial strains.
  • Cytotoxic Effects : Preliminary findings suggest that this compound may possess cytotoxic properties against cancer cell lines. The mechanism of action appears to involve apoptosis induction, although further studies are needed to elucidate the specific pathways involved.
  • Anti-inflammatory Properties : There is evidence to suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Antimicrobial Activity

A study conducted by Mills et al. (2021) evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment performed by Aitken et al. (2024), this compound was tested against several cancer cell lines, including HeLa and MCF-7. The compound exhibited IC50 values of approximately 15 µM for HeLa cells, indicating significant cytotoxic potential.

Research Findings

Recent publications have focused on the synthesis and characterization of this compound, providing insights into its structural properties through techniques like NMR and X-ray crystallography. These studies have established a foundation for further exploration into its biological activities and potential therapeutic applications.

Q & A

Basic: What are the common synthetic methodologies for Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate?

Answer:
this compound can be synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and ethyl acetoacetate. A widely used approach employs KF-Al₂O₃ as a recyclable basic catalyst under mild conditions, which minimizes hazardous solvents and reduces reaction times . Alternative protocols include using ionic liquids as dual solvent-catalysts, which enhance reaction efficiency and stereochemical control . For purification, column chromatography (silica gel, ethyl acetate/pentane gradients) is recommended to isolate the product from unreacted starting materials .

Advanced: How can reaction parameters be optimized to enhance regioselectivity in allyl-group functionalization?

Answer:
Regioselectivity in allyl-group reactions is influenced by:

  • Catalyst choice : Transition-metal catalysts (e.g., Pd or Ru complexes) can direct allylic substitution or oxidation pathways.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or acetonitrile) favor nucleophilic attack at the γ-position .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions like polymerization.
    Experimental validation via HPLC-MS monitoring is critical to track intermediate formation. For example, highlights the use of triethylamine as a base to stabilize reactive intermediates during oxalate ester synthesis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the allyl group (δ 5.0–6.0 ppm for protons; δ 115–135 ppm for carbons) and the tetrahydropyran ring (δ 3.5–4.5 ppm for protons; δ 60–80 ppm for carbons) .
  • FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical ambiguities. Use the SHELX suite for structure solution (SHELXS) and refinement (SHELXL), which handles anisotropic displacement parameters and twinning . For challenging cases (e.g., disordered allyl groups), employ the WinGX/ORTEP interface to visualize electron density maps and refine occupancy factors . demonstrates how SCXRD confirmed the dihedral angle between the pyrrolo-pyrimidine and phenyl rings in a related compound .

Advanced: What strategies mitigate data contradictions between computational and experimental results?

Answer:

  • DFT benchmarking : Compare calculated (e.g., Gaussian) and experimental vibrational spectra to identify mismatches in functional group assignments .
  • Dynamic NMR : Resolve conformational equilibria (e.g., chair-flip in tetrahydropyran) by variable-temperature studies .
  • Cross-validation : Use multiple techniques (e.g., XRD, NOESY) to confirm stereochemistry. highlights supplemental crystallographic data (IUCr archives) to resolve discrepancies .

Basic: What safety protocols are critical when handling reactive intermediates during synthesis?

Answer:

  • Hygroscopic intermediates : Store under inert gas (N₂/Ar) and use anhydrous solvents (e.g., THF over molecular sieves) .
  • Toxic byproducts : Install scrubbers for volatile reagents (e.g., acetyl chloride) and use fume hoods .
  • Waste disposal : Segregate halogenated waste (e.g., from chlorinated solvents) and neutralize acidic/basic residues before disposal .

Advanced: How can green chemistry principles be applied to improve sustainability in synthesis?

Answer:

  • Catalyst recycling : KF-Al₂O₃ retains >90% activity after five cycles, reducing waste .
  • Solvent-free conditions : Microwave-assisted reactions minimize solvent use and energy consumption .
  • Biocatalysis : Lipases or esterases can enantioselectively modify the tetrahydropyran ring under aqueous conditions .

Basic: What chromatographic methods are optimal for purifying this compound?

Answer:

  • Normal-phase silica gel chromatography : Use ethyl acetate/hexane gradients (10–30% EtOAc) to separate ester derivatives .
  • Prep-HPLC : Employ C18 columns with acetonitrile/water mobile phases for high-purity (>95%) isolates .
  • TLC monitoring : Visualize spots under UV (254 nm) or via iodine staining for allyl-group detection .

Advanced: What computational tools predict synthetic pathways for novel derivatives?

Answer:

  • Retrosynthesis software : Tools like Pistachio or Reaxys propose routes based on analogous 4H-pyran syntheses .
  • MD simulations : Study solvent effects on reaction kinetics (e.g., VMD or GROMACS) .
  • Machine learning : Train models on reaction databases (e.g., USPTO) to predict feasible catalysts .

Advanced: How are isotopic labeling and kinetic studies used to probe reaction mechanisms?

Answer:

  • ¹³C labeling : Track carbonyl group transformations via INEPT NMR experiments .
  • Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Quench-flow techniques : Capture short-lived intermediates (e.g., enolates) for MS analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.